Ethyl 6-methylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-methylpyrimidine-4-carboxylate is a chemical compound . It is a pyrimidine-based compound that has been the subject of increasing research.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular formula is C8H10N2O2 .Physical and Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of this compound is 166.17700 .Scientific Research Applications
Antimicrobial Activity Ethyl 6-methylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. For example, the synthesis of pyrimidine glycosides demonstrated potential antimicrobial properties. These compounds were tested and showed promise in this area (El‐Sayed et al., 2008).
Pharmaceutical Research In pharmaceutical research, derivatives of this compound have been explored for their potential as HIV-1 protease inhibitors. This research includes the synthesis of novel compounds and their structural characterization using various spectroscopic techniques (Pekparlak et al., 2020).
Synthesis of Functionalized Compounds The compound has been used in the synthesis of highly functionalized tetrahydropyridines. This process involves [4 + 2] annulation and has led to the development of compounds with complete regioselectivity (Zhu et al., 2003).
Cytotoxic Activity Studies Studies on the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives have been conducted. These studies involve the synthesis of derivatives from this compound and their evaluation against various cancer cell lines (Stolarczyk et al., 2018).
Development of Antiplasmin Drugs The compound has been involved in the synthesis of aza analogs of 4-aminomethylbenzoic acid as part of research for new antiplasmin drugs. This research represents a significant step in medicinal chemistry (Isoda et al., 1980).
Amplifiers of Phleomycin this compound derivatives have been studied for their ability to act as amplifiers of phleomycin, particularly against Escherichia coli. This is an important area of research in the field of microbiology (Brown & Cowden, 1982).
Behavior in Aqueous Solutions The behavior of derivatives like 4-amino-5-carboxy-2-methylpyrimidine in aqueous solution has been compared with this compound. This includes studies on equilibrium constants and the existence of these compounds in zwitterion form in water (Hirai, 1966).
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Biochemical Pathways
These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
The molecular results of related compounds have revealed promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical inactivity, stress, education, pollutants, and addictions have been found to play a significant role in disease outcomes . .
Future Directions
Properties
IUPAC Name |
ethyl 6-methylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSANUFJFMEFFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665295 |
Source
|
Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148149-29-5 |
Source
|
Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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